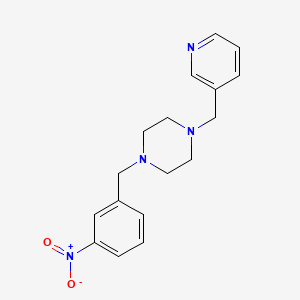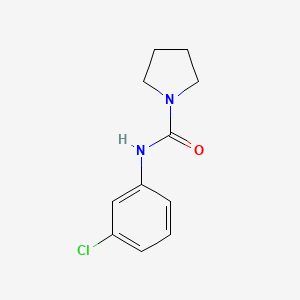![molecular formula C13H14ClN3O B5686786 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory processes. By enhancing NMDA receptor function, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide may improve cognitive function and memory consolidation.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation, the modulation of glutamate receptor function, and the regulation of calcium signaling in neurons. These effects are thought to underlie 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's potential therapeutic applications in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide as a research tool is its ability to enhance long-term potentiation, which is critical for learning and memory processes. Additionally, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively easy to synthesize and can be used in a variety of experimental paradigms. However, there are also some limitations to the use of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide in laboratory experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several promising directions for future research on 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, including the development of more selective modulators of the NMDA receptor, the investigation of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on synaptic plasticity and to optimize its use as a research tool.
Synthesemethoden
The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide involves several steps, including the reaction of 2-chloro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of 2-bromoacetophenone and subsequent hydrolysis to yield the final product. The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of effects on the central nervous system, including the modulation of glutamate receptors and the enhancement of long-term potentiation. These effects make 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide a valuable tool for studying the mechanisms underlying learning and memory.
Eigenschaften
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-12(14)11(5-8)10-6-16-17(7-10)9(2)13(15)18/h3-7,9H,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMRIJWAUJQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CN(N=C2)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)




![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)

![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)